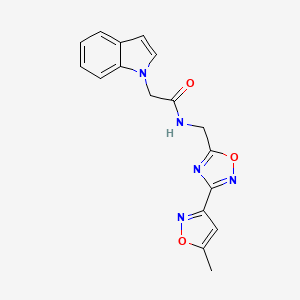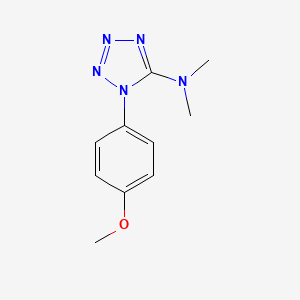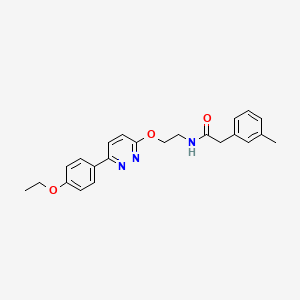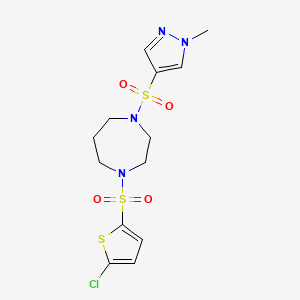![molecular formula C26H22FNO5 B2617846 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-48-2](/img/structure/B2617846.png)
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one” is a chemical compound with the molecular formula C26H22FNO5. It is a fluorinated benzoic acid building block .
Synthesis Analysis
The synthesis of similar compounds often involves synthetic analogous and the synthesis of their heteroannelated derivatives . A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel quinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy .Molecular Structure Analysis
The molecular structure of similar compounds often involves different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often involve their molecular formula and weight .科学的研究の応用
Fluorophores in Biochemistry and Medicine
Quinoline derivatives are known for their efficient fluorophore properties. They are widely used in studying various biological systems due to their sensitivity and selectivity. These compounds are part of ongoing research to improve understanding and visualization of DNA and other biological molecules (Aleksanyan & Hambardzumyan, 2013).
Anticancer and Anti-inflammatory Properties
Some quinoline derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity. For example, a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives showed potential in vitro anticancer activity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). Additionally, certain 2-substituted 3-arylquinoline derivatives have demonstrated potential anti-inflammatory effects by inhibiting LPS-induced inflammatory responses in macrophages, suggesting their utility in anti-inflammatory drug development (Yang et al., 2019).
Antimicrobial and Antimycobacterial Activity
Quinoline derivatives have shown significant antimicrobial and antimycobacterial activities, with some compounds efficiently inhibiting various Mycobacterium species. This highlights the potential of quinoline compounds in treating bacterial infections, including tuberculosis (Quiroga et al., 2014).
Pharmacokinetic Studies
The pharmacokinetic properties of novel quinoline derivatives, such as their bioavailability and metabolic pathways, are also of significant interest. Studies aim to understand how these compounds are absorbed, distributed, metabolized, and excreted in the body to optimize their therapeutic potential (Chang et al., 2016).
Neuraminidase Inhibition for Influenza Treatment
Some quinoline derivatives have been explored for their neuraminidase inhibitory activity, which is relevant for the treatment of influenza. These compounds could potentially lead to new treatments for influenza by inhibiting the virus's ability to replicate (Fang et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO5/c1-31-19-6-4-5-16(11-19)14-28-15-21(25(29)17-7-9-18(27)10-8-17)26(30)20-12-23(32-2)24(33-3)13-22(20)28/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBAJITVNSERJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)

![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)
![N-[(4-methoxyphenyl)methyl]-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2617768.png)
![(2E)-3-(5-bromo-2-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B2617772.png)

![3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2617777.png)
![[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2617779.png)
![4-Bromobenzo[d]oxazol-2-amine](/img/structure/B2617780.png)

![1-(4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2617782.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2617785.png)
![(4-butoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2617786.png)